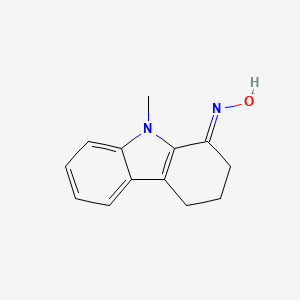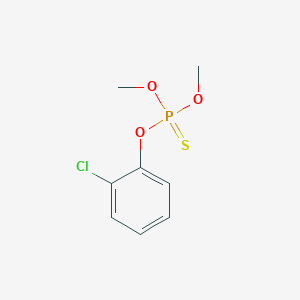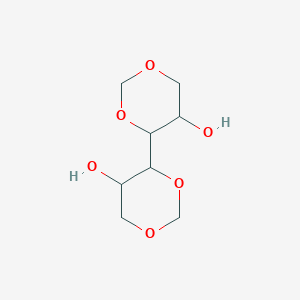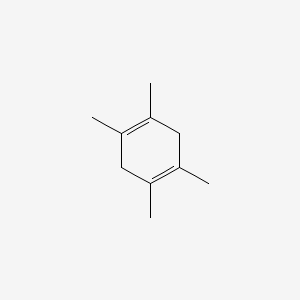
(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is an organic compound belonging to the oxime family. Oximes are hydroxy-imine derivatives with diverse biological and pharmacological applications.
- This compound is notable for its potential as an antidote against nerve agents due to its ability to reactivate the enzyme acetylcholinesterase (AChE) .
Preparation Methods
- Oximes are usually synthesized by condensing an aldehyde or a ketone with hydroxylamine.
- The reaction of aldehydes with hydroxylamine gives aldoximes, while ketoximes are produced from ketones and hydroxylamine.
- Specific synthetic routes and reaction conditions for “(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” would depend on the starting materials and desired substituents .
Chemical Reactions Analysis
- Oximes can undergo various reactions, including hydrolysis, reduction, and rearrangement.
- Common reagents include hydroxylamine, inorganic acids for hydrolysis, and sodium metal or hydride reagents for reduction.
- Major products depend on the specific reaction conditions and substituents .
Scientific Research Applications
- Oximes find applications beyond antidotes. They exhibit antibacterial, anti-inflammatory, and anti-cancer activities.
- In the context of “(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime,” research may explore its potential in drug development, bioconjugation, and other fields .
Mechanism of Action
- The compound reactivates AChE, which is crucial for nerve function.
- By binding to the inhibited AChE, it restores enzymatic activity, counteracting the effects of nerve agents .
Comparison with Similar Compounds
- While specific similar compounds are not mentioned in the available information, further research could identify related structures.
- Comparing its properties, reactivity, and applications with other oximes would highlight its uniqueness .
Remember that this overview is based on existing knowledge, and further research may provide additional insights
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(NE)-N-(9-methyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c1-15-12-8-3-2-5-9(12)10-6-4-7-11(14-16)13(10)15/h2-3,5,8,16H,4,6-7H2,1H3/b14-11+ |
InChI Key |
OOBXCCORQXSCMC-SDNWHVSQSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1/C(=N/O)/CCC3 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=NO)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)


![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)


![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)

![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)
